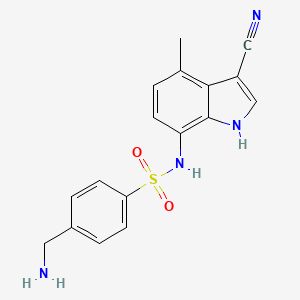
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of “this compound” and its analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The “this compound” and its analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of “4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” research could focus on further exploring its potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand its inhibitory potential against carbonic anhydrase-II enzyme .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline involves the reaction of 4-chloroaniline with sodium azide to form 4-azidoaniline, which is then reacted with copper(I) iodide and sodium ascorbate to form 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline via a copper-catalyzed azide-alkyne cycloaddition reaction.", "Starting Materials": [ "4-chloroaniline", "sodium azide", "copper(I) iodide", "sodium ascorbate", "acetonitrile", "water" ], "Reaction": [ "Dissolve 4-chloroaniline in acetonitrile and add sodium azide.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter off any precipitated sodium chloride.", "Concentrate the filtrate to obtain 4-azidoaniline.", "Dissolve 4-azidoaniline in a mixture of acetonitrile and water.", "Add copper(I) iodide and sodium ascorbate to the solution.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter off any precipitated copper(I) iodide.", "Concentrate the filtrate to obtain 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline." ] } | |
Numéro CAS |
1864487-90-0 |
Formule moléculaire |
C9H10N4 |
Poids moléculaire |
174.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)